4-Phenylpentanal

Description

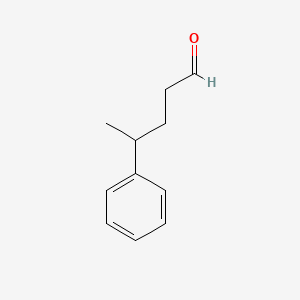

4-Phenylpentanal (IUPAC name: this compound) is an organic compound with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol. Structurally, it consists of a five-carbon aldehyde chain (pentanal) with a phenyl group attached to the fourth carbon. This compound belongs to the family of aromatic aldehydes, which are characterized by their reactivity in nucleophilic addition and oxidation reactions.

Properties

CAS No. |

15197-68-9 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

4-phenylpentanal |

InChI |

InChI=1S/C11H14O/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-4,7-10H,5-6H2,1H3 |

InChI Key |

QEQARNLLMXCKIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

4-Phenylpentanal can be synthesized through various methods. One common laboratory method involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation. The reaction is typically catalyzed by ruthenium or nickel supported catalysts . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

4-Phenylpentanal undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form 4-phenylpentanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 4-phenylpentanol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives depending on the reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure desired product formation.

Scientific Research Applications

Organic Synthesis

4-Phenylpentanal serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Electrophilic Substitution : Due to the presence of the phenyl group, it can undergo electrophilic aromatic substitution reactions.

- Oxidation and Reduction : It can be oxidized to form carboxylic acids or reduced to alcohols, making it versatile for synthesizing other organic compounds.

Biological Research

Recent studies have highlighted the potential biological activities of this compound:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests its potential as a new antimicrobial agent.

- Cytotoxic Effects : In cancer research, studies have shown that this compound can induce apoptosis in prostate cancer cell lines. A notable study reported a growth inhibitory concentration (GI50) value of 5.6 µM, indicating its potential as a chemotherapeutic agent.

- Anti-inflammatory Properties : In vitro assays demonstrated that this compound significantly reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

Fragrance Industry Applications

This compound is also utilized in the fragrance industry due to its distinctive scent profile. It has been described as having a green, woody, and balsamic aroma, making it suitable for various applications in perfumery. Its stability and potency contribute to its popularity among fragrance formulators.

Chemical Reaction Pathways

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Converts to carboxylic acids | 4-Phenylpentanoic acid |

| Reduction | Forms alcohols | 4-Phenylpentanol |

| Electrophilic Substitution | Forms various substituted phenyl derivatives | Diverse substituted products |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition rates, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, researchers tested the effects of this compound on prostate cancer cell lines. The findings showed that the compound induced apoptosis through caspase pathway activation, highlighting its potential role in cancer therapy.

Case Study 3: Inflammatory Response Modulation

A series of experiments assessed the anti-inflammatory properties of this compound. The compound was found to significantly reduce inflammatory cytokines in macrophages exposed to inflammatory stimuli, suggesting its therapeutic potential in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-Phenylpentanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, participate in aldol condensations, and undergo various addition reactions. These reactions are facilitated by the presence of the carbonyl group, which acts as an electrophilic center, attracting nucleophiles and enabling the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 4-phenylpentanal with structurally related aldehydes, focusing on physicochemical properties, synthesis, and functional differences.

Structural Analogues

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | Not reported | C₁₁H₁₄O | 162.23 | Phenyl group at C4 of pentanal chain |

| 2-Methyl-4-phenylpentanal | 57094-30-1 | C₁₂H₁₆O | 176.25 | Methyl group at C2, phenyl at C4 |

| 4-(4-Methoxyphenyl)-4-pentenal | 155254-40-3 | C₁₂H₁₄O₂ | 190.24 | Methoxy group on phenyl, α,β-unsaturated aldehyde |

Physicochemical Properties

- This compound : Likely exhibits moderate hydrophobicity due to the phenyl group. The absence of electron-donating substituents may limit solubility in polar solvents.

- Its higher molecular weight (176.25 g/mol) may also affect volatility .

- 4-(4-Methoxyphenyl)-4-pentenal: The methoxy group enhances solubility in polar solvents (e.g., ethanol) via electron-donating effects. The α,β-unsaturated aldehyde moiety increases reactivity in conjugate additions or Diels-Alder reactions .

Key Research Findings

- Substituent Effects : Alkyl or alkoxy groups on the phenyl ring significantly alter solubility and reactivity. For example, methoxy groups enhance polarity, while methyl groups increase steric bulk .

- Reactivity Trends : α,β-unsaturated aldehydes (e.g., 4-(4-methoxyphenyl)-4-pentenal) exhibit higher electrophilicity compared to saturated analogs like this compound, enabling diverse synthetic applications .

- Synthetic Challenges: Introducing substituents at specific positions (e.g., C2 methyl or C4 methoxy) requires optimized catalysts or protecting group strategies, as noted in fentanyl analog syntheses .

Biological Activity

4-Phenylpentanal, a compound with the chemical formula , is an aldehyde derivative that has garnered attention in various fields, particularly in organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on current literature and research findings.

Chemical Structure and Properties

This compound is characterized by a pentanal backbone with a phenyl group attached to the fourth carbon. Its structure can be represented as follows:

This configuration influences its reactivity and interaction with biological systems.

The primary biological activity of this compound is attributed to its interaction with various biochemical pathways. Notably, it acts as a substrate for enzymes such as aromatic-amino-acid aminotransferase , which plays a crucial role in amino acid metabolism. The compound's aldehyde functional group allows it to participate in nucleophilic addition reactions, making it a versatile intermediate in biochemical processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains. Its efficacy varies depending on the concentration and exposure time.

- Metabolic Intermediary : The compound has been identified as a metabolic intermediate in various biochemical pathways, influencing the synthesis of other biologically active molecules .

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, although further research is needed to elucidate the underlying mechanisms.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial effects of several aldehydes, including this compound, against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth at concentrations above 100 µg/mL, suggesting potential use in developing antibacterial agents .

- Neuroprotective Studies : In a model of oxidative stress-induced neuronal damage, this compound demonstrated protective effects by reducing cell death and oxidative stress markers. This suggests a role in neuroprotection, warranting further investigation into its therapeutic potential .

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Inhibits growth of specific bacterial strains at high concentrations |

| Metabolic Role | Serves as an intermediate in amino acid metabolism |

| Neuroprotective Effects | Reduces oxidative stress in neuronal models |

| Enzymatic Interactions | Substrate for aromatic-amino-acid aminotransferase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.